
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. This compound features a cyclohexane ring substituted with an oxo group (ketone) and a carboxylic acid group, along with an oxolane (tetrahydrofuran) ring attached to the cyclohexane ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by the introduction of the oxolane ring. The reaction conditions typically involve:
Cyclization: Using a strong acid or base to induce cyclization of the diketone precursor.
Oxolane Ring Formation: Introducing the oxolane ring through a nucleophilic substitution reaction, often using a halogenated oxolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated oxolane derivatives in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1-cyclohexanecarboxylic acid: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
1-(Oxolan-2-yl)cyclohexane-1-carboxylic acid:
Uniqueness
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the oxo group, carboxylic acid group, and oxolane ring. This combination provides a unique set of chemical properties and reactivity, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-8-3-5-11(6-4-8,10(13)14)9-2-1-7-15-9/h9H,1-7H2,(H,13,14) |
InChI-Schlüssel |
NXTMCJGQXNCUJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2(CCC(=O)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



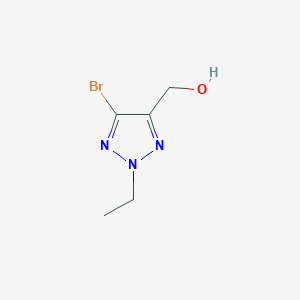

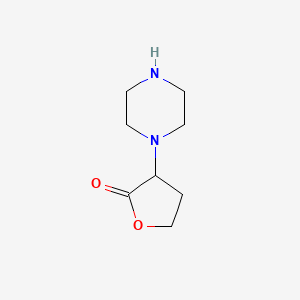

amine](/img/structure/B13523951.png)
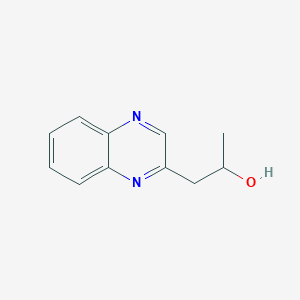
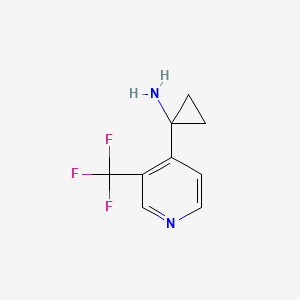
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
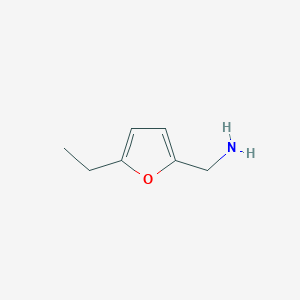
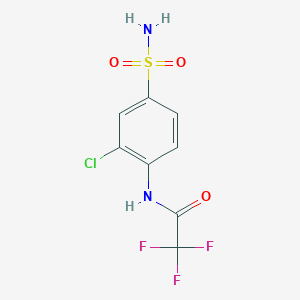
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
